molecular formula C25H20F3NO4 B2838939 (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 959580-94-0

(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No. B2838939
CAS RN: 959580-94-0
M. Wt: 455.433
InChI Key: QYPHZVUAPKDXTN-WCSIJFPASA-N
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Description

The compound is a derivative of amino acids, which are the building blocks of proteins. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that this compound could be used in peptide synthesis. The Fmoc group is commonly used to protect the amino group during peptide synthesis, and can be removed under mild basic conditions .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the trifluorophenyl group. This could be achieved using peptide coupling reagents like carbodiimides .


Molecular Structure Analysis

The molecular structure of this compound would include a central carbon atom (the alpha carbon), attached to an amino group, a carboxyl group, a hydrogen atom, and a complex side chain. The side chain would include the trifluorophenyl group and the Fmoc-protected amino group .


Chemical Reactions Analysis

In terms of reactivity, the compound could participate in reactions typical of amino acids. For example, the carboxyl group could react with bases, and the amino group could react with acids. The Fmoc group could be removed using a base like piperidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amino acids are solid at room temperature, and they have high melting points due to their ability to form strong hydrogen bonds. The presence of the trifluorophenyl group could make the compound more hydrophobic .

Scientific Research Applications

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

Future research could explore the potential uses of this compound in peptide synthesis or other applications. It could also investigate the properties of peptides that include this particular amino acid derivative .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid involves the protection of the amine group, followed by the addition of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the carboxylic acid. The trifluorophenyl group is then added to the Fmoc-protected carboxylic acid, followed by deprotection of the Fmoc group and coupling of the amino acid to the trifluorophenyl group. The final step involves deprotection of the amine group to yield the target compound.", "Starting Materials": [ "L-alanine", "9H-fluorene-9-methanol", "2,4,5-trifluorophenylacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Tetrahydrofuran (THF)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Acetic acid", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "1. Protection of the amine group of L-alanine using Fmoc-OSu in DMF", "2. Addition of Fmoc-protected L-alanine to 9H-fluorene-9-methanol in the presence of DCC and NHS in DCM", "3. Addition of 2,4,5-trifluorophenylacetic acid to the Fmoc-protected amino acid in the presence of DCC and NHS in DCM", "4. Deprotection of the Fmoc group using 20% piperidine in DMF", "5. Coupling of the amino acid to the trifluorophenyl group using DIPEA in DMF", "6. Deprotection of the amine group using 20% HCl in methanol", "7. Neutralization of the reaction mixture using NaOH", "8. Purification of the product using column chromatography with a mixture of DCM and methanol as the eluent" ] }

CAS RN

959580-94-0

Product Name

(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid

Molecular Formula

C25H20F3NO4

Molecular Weight

455.433

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,4,5-trifluorophenyl)butanoic acid

InChI

InChI=1S/C25H20F3NO4/c26-19-11-21(28)20(27)9-13(19)10-22(29)23(24(30)31)25(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22-23H,10,12,29H2,(H,30,31)/t22?,23-/m0/s1

InChI Key

QYPHZVUAPKDXTN-WCSIJFPASA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O

solubility

not available

Origin of Product

United States

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